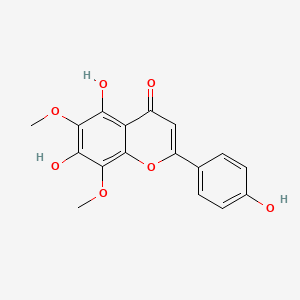
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prohexadione(2-) is an organic anion derived from prohexadione by deprotonation of both the carboxy group and a hydroxy group of any of the enolate forms of the triketo moiety. The corresponding calcium salt, prohexadione-calcium, is used as an anti-lodging agent in small-grain cereals. It has a role as a plant growth regulator and a gibberellin biosynthesis inhibitor. It is a conjugate base of a prohexadione.
Wissenschaftliche Forschungsanwendungen
Hydrothermal Crystallization
Hydrothermal crystallization of calcium-based hybrid solids with dicarboxylates, such as 2,6-naphthalene- and 4,4′-biphenyl-dicarboxylates, has been explored for its potential in producing compounds with distinct structural dimensionalities. These calcium dicarboxylates demonstrate diverse coordination geometries and molecular architectures, which can be pivotal in materials science and crystal engineering (Volkringer, Marrot, Férey, & Loiseau, 2008).
Metal–Organic Frameworks (MOFs)
Research on calcium(II) metal–organic frameworks (MOFs) using various carboxylate ligands has shown the potential of these structures in fluorescence applications. These calcium complexes, with altered maximum emission bands or enhanced fluorescent properties, could be significant in developing advanced materials with specific optical properties (Wang et al., 2018).
Calcium Modulatory Properties
Studies have been conducted on compounds like N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, which have potential calcium modulatory properties. Such compounds, having unusual conformations in their molecular structures, contribute to our understanding of calcium interactions at a molecular level (Linden, Şafak, & Kismetli, 2002).
Photoactivatable Calcium Compounds
The synthesis of novel photoactivatable calcium compounds has been explored for rapid modulation of calcium ion concentrations, which is crucial in studying physiological cellular responses. These studies provide insights into the development of light-sensitive ligands and their applications in biological and medical research (Bacchi et al., 2003).
Antioxidant and Calcium Channel Blocking Activity
Research on dihydropyridine (DHP) analogs, a class of calcium antagonists, has shown their potential as antioxidants and calcium channel blockers. These studies contribute to the understanding of the biological activities of such compounds and their potential therapeutic applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Chiral 1,4-Dihydropyridines Synthesis
Developments in the synthesis of chiral 1,4-dihydropyridines and their analogues, which are active as calcium antagonists, are crucial for medicinal chemistry. Different enantioselective synthesis methods and their implications for pharmacological applications have been explored (Rucins, Plotniece, Bernotiene, Tsai, & Sobolev, 2020).
Eigenschaften
Produktname |
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate |
|---|---|
Molekularformel |
C10H10O5-2 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15)/p-2 |
InChI-Schlüssel |
HLVQZEMFVYGIGH-UHFFFAOYSA-L |
SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
Kanonische SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
Synonyme |
prohexadione-Ca |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)

![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)


![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)


